molecular formula C12H12N2O2 B7936222 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No. B7936222
M. Wt: 216.24 g/mol
InChI Key: RAJDOYNJUBBQSB-UHFFFAOYSA-N
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Description

“4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is a type of pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves a variety of methods. For instance, some hydrazine-coupled pyrazoles were synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives was verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .


Chemical Reactions Analysis

Pyrazole compounds are involved in several reactions. For instance, they are used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary. For instance, 1-methyl-1H-pyrazol-4-boronic acid has a density of 1.2±0.1 g/cm3 and a boiling point of 323.0±34.0 °C at 760 mmHg .

Mechanism of Action

The mechanism of action of pyrazole compounds is often studied using molecular docking studies. For example, a study on compound 13 revealed that it displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

Safety and Hazards

Pyrazole compounds should be treated as organic compounds. Proper protective equipment such as gloves and goggles should be worn when handling these compounds. They should be stored in sealed containers and kept away from oxidizing agents and strong acids or bases . Some specific compounds have hazard statements such as H302, H315, H319, H335 .

properties

IUPAC Name

4-methyl-3-(1-methylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-9(12(15)16)5-11(8)10-6-13-14(2)7-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJDOYNJUBBQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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